2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a pyrazole moiety and a nitrophenyl group
Properties
Molecular Formula |
C14H12N4O2S |
|---|---|
Molecular Weight |
300.34g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(4-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H12N4O2S/c1-9-7-10(2)17(16-9)14-15-13(8-21-14)11-3-5-12(6-4-11)18(19)20/h3-8H,1-2H3 |
InChI Key |
WTWOYAJZTIOUSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole typically involves the reaction of 3,5-dimethylpyrazole with 4-nitrobenzaldehyde in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include phosphorus pentasulfide (P2S5) and Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the thiazole and pyrazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazole-1-yl)-4-phenylthiazole: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(3,5-Dimethyl-1H-pyrazole-1-yl)-4-(4-chlorophenyl)thiazole:
Uniqueness
The presence of the nitrophenyl group in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole imparts unique electronic properties, making it distinct from similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
